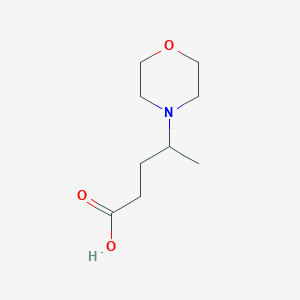
(2',2-Difluorobiphenyl-4-yl)methanamine
Descripción general
Descripción
2-(2-Difluorobiphenyl-4-yl)methanamine, or 2-(2,4-Difluorobiphenyl-4-yl)methanamine, is an organic compound composed of a nitrogen-containing amine group, a carbon-containing methylamino group, and two fluorinated biphenyl rings. It is a white crystalline solid with a melting point of 186-188 °C. This compound is of great interest to researchers due to its potential applications in a variety of fields, such as organic synthesis, drug development, and chemical analysis.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
This compound has been synthesized and evaluated for its potential to inhibit various bacterial and fungal strains. The antimicrobial activity is assessed using methods like the disc diffusion method, and the minimum inhibitory concentration (MIC) values are determined using serial dilution techniques . Such properties make it a candidate for developing new antimicrobial agents.
Cytotoxicity Studies for Cancer Research
The cytotoxic effects of derivatives of this compound have been investigated using assays like the MTT assay against cell lines such as Hep-2 . These studies are crucial for cancer research, as they help in identifying compounds that can selectively kill cancer cells.
Material Science and Liquid Crystal Research
Compounds with the biphenyl structure, including derivatives of [3-fluoro-4-(2-fluorophenyl)phenyl]methanamine, are significant intermediates in creating materials for organic light-emitting diodes (OLEDs) and liquid crystals . Their structural properties are key to the performance of these advanced materials.
Drug Development and Pharmaceutical Intermediates
The biphenyl moiety is a common feature in many drugs and pharmaceutical intermediates. The difluorobiphenyl structure of this compound could be utilized in the synthesis of drugs with anti-inflammatory, antibacterial, and antifungal properties .
Analytical Chemistry and Chromatography
The fluoro-phenyl groups in this compound can enhance the retention of acidic compounds in chromatographic processes. This makes it useful in the development of chromatography columns, particularly for separating complex mixtures in analytical chemistry .
Boron Neutron Capture Therapy (BNCT)
Derivatives of this compound have been used in BNCT, a type of cancer treatment that relies on capturing neutrons by boron-containing compounds within the tumor . The fluoro-phenyl groups may enhance the compound’s ability to target cancer cells.
Organic Synthesis and Chemical Reactions
The compound serves as a building block in organic synthesis, participating in various chemical reactions such as cross-couplings, which are essential for constructing complex organic molecules .
Biological and Medicinal Applications
The biphenyl structure is crucial in active pharmaceutical ingredients (APIs). It has been involved in patented approaches in the last decade, investigating the role of biphenyl structures in drugs for conditions like hypertension, leukemia, diabetes, and malaria .
Propiedades
IUPAC Name |
[3-fluoro-4-(2-fluorophenyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-12-4-2-1-3-10(12)11-6-5-9(8-16)7-13(11)15/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQZZRUHMPCIOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)CN)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2',2-Difluorobiphenyl-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



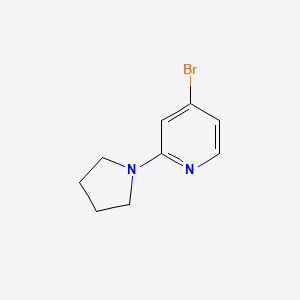
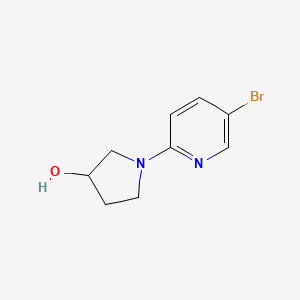
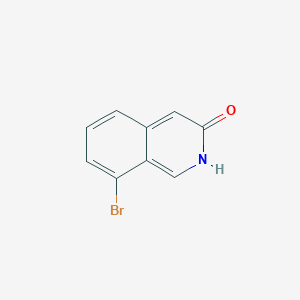
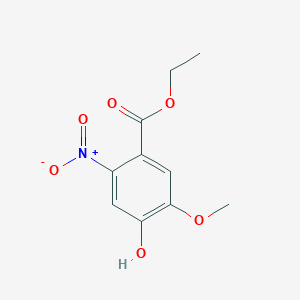





![{[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1440244.png)
![N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1440246.png)
![2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1440247.png)

